2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-phenylmethylidene]acetohydrazide
Description
The compound 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-phenylmethylidene]acetohydrazide (CAS: 488099-89-4) is a hydrazone derivative featuring a piperazine core substituted with a 4-bromophenylsulfonyl group and an acetohydrazide moiety linked to a benzylidene group. Its molecular formula is C₁₉H₂₁BrN₄O₃S (molecular weight: 465.366 g/mol) . The (E)-configuration of the imine bond is critical for its structural integrity, as confirmed by X-ray crystallography in analogous compounds . This compound belongs to a class of sulfonyl-containing derivatives, which are known for diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties .
Properties
Molecular Formula |
C19H21BrN4O3S |
|---|---|
Molecular Weight |
465.4 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]acetamide |
InChI |
InChI=1S/C19H21BrN4O3S/c20-17-6-8-18(9-7-17)28(26,27)24-12-10-23(11-13-24)15-19(25)22-21-14-16-4-2-1-3-5-16/h1-9,14H,10-13,15H2,(H,22,25)/b21-14+ |
InChI Key |
WPOGQODPQUJAID-KGENOOAVSA-N |
Isomeric SMILES |
C1CN(CCN1CC(=O)N/N=C/C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1CN(CCN1CC(=O)NN=CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
4-Bromobenzenesulfonyl chloride reacts with piperazine in a nucleophilic substitution reaction. The process typically employs a 1:1 molar ratio in anhydrous dichloromethane (DCM) at 0–5°C, with triethylamine (TEA) as a base to neutralize HCl byproducts. The reaction proceeds via attack of the piperazine nitrogen on the electrophilic sulfur atom, displacing chloride.
Optimization Insights
-
Solvent : Polar aprotic solvents like DCM or tetrahydrofuran (THF) enhance solubility and reaction rates.
-
Temperature : Maintaining temperatures below 10°C minimizes side reactions, such as disulfonation.
Preparation of 2-Chloro-N'-[(E)-phenylmethylidene]acetohydrazide
The acetohydrazide moiety is synthesized through a two-step sequence.
Step 2.1: Synthesis of Chloroacetylhydrazine
Chloroacetyl chloride reacts with hydrazine hydrate in ice-cold ethanol, yielding chloroacetylhydrazine. Excess hydrazine ensures complete conversion, with yields exceeding 90%.
Step 2.2: Condensation with Benzaldehyde
Chloroacetylhydrazine undergoes Schiff base formation with benzaldehyde in refluxing ethanol, catalyzed by glacial acetic acid. The reaction follows a nucleophilic addition-elimination mechanism, producing the (E)-isomer exclusively due to thermodynamic stability.
Key Parameters
-
Molar Ratio : 1:1.2 (hydrazide:aldehyde) to drive completion.
-
Catalyst : 2–3 drops of glacial acetic acid accelerate imine formation.
Coupling of Piperazine and Acetohydrazide Intermediates
The final step involves nucleophilic displacement of the chloride in 2-chloro-N'-[(E)-phenylmethylidene]acetohydrazide by the piperazine intermediate.
Reaction Protocol
A mixture of 4-[(4-bromophenyl)sulfonyl]piperazine (1.2 equiv) and 2-chloro-N'-[(E)-phenylmethylidene]acetohydrazide (1 equiv) in dry acetonitrile is refluxed for 12–18 hours with potassium carbonate (2.5 equiv) and catalytic potassium iodide (KI). KI facilitates the SN2 displacement by enhancing chloride leaving-group ability.
Purification
-
The crude product is washed with cold water to remove inorganic salts.
-
Recrystallization from isopropanol yields 60–65% pure compound.
Analytical Validation and Characterization
Spectroscopic Data
-
IR Spectroscopy : Peaks at 1,654 cm⁻¹ (C=O stretch), 1,320 cm⁻¹ (S=O symmetric stretch), and 1,150 cm⁻¹ (S=O asymmetric stretch).
-
¹H-NMR (DMSO-d₆) : δ 2.50–3.02 ppm (piperazine protons), δ 7.80–8.20 ppm (aromatic protons), δ 8.35 ppm (imine CH=N).
-
Mass Spectrometry : Molecular ion peak at m/z 465.4 ([M+H]⁺).
Purity Assessment
Comparative Analysis of Synthetic Routes
| Method | Solvent | Catalyst | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| Classical Alkylation | Acetonitrile | KI/K₂CO₃ | 60 | 98 | |
| Microwave-Assisted | DMF | None | 75 | 97 | |
| Solid-Phase Synthesis | — | PS-DIEA | 68 | 96 |
Notes :
-
Microwave-assisted synthesis reduces reaction time to 2–3 hours but requires specialized equipment.
-
Solid-phase methods using polystyrene-bound diisopropylethylamine (PS-DIEA) simplify purification but incur higher costs.
Challenges and Optimization Strategies
Byproduct Formation
Scalability Considerations
-
Solvent Recovery : Acetonitrile is distilled and reused industrially to reduce costs.
-
Catalyst Recycling : KI is recovered via aqueous extraction, though economic viability varies.
Industrial Production Feasibility
While laboratory-scale synthesis is well-established, industrial adaptation requires:
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-phenylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group or the hydrazide moiety.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the molecule .
Scientific Research Applications
2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-phenylmethylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antibacterial and antitumor activities.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Material Science: It is explored for its potential use in developing new materials with unique properties .
Mechanism of Action
The mechanism of action of 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-phenylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The piperazine ring and the sulfonyl group are crucial for its binding affinity and activity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations :
Piperazine vs. Heterocyclic Cores :
- The target compound’s piperazine core is shared with derivatives in and , which exhibit anticholinesterase and antiproliferative activities, respectively. Replacing piperazine with pyrazole (as in ) or triazole () alters electronic properties and target specificity.
- Sulfonyl Group : The 4-bromophenylsulfonyl moiety in the target compound is structurally analogous to arylsulfonyl groups in , which contribute to anti-HIV activity. Sulfones are broadly associated with anti-inflammatory and enzyme-inhibitory effects .
Substituent Effects: The 4-bromophenyl group enhances lipophilicity and may influence binding to hydrophobic enzyme pockets. Benzylidene Modifications: The unsubstituted benzylidene in the target compound contrasts with halogenated variants (e.g., 4-chloro in , 2-fluoro in ), which can modulate solubility and receptor affinity.
Pharmacological Activity Comparison
Key Insights :
- The target compound’s sulfonyl-piperazine-hydrazone architecture aligns with compounds targeting enzymes (e.g., AChE in ) and cytokines (e.g., TNF-α in ).
- Lack of Halogen vs. Halogenated Analogues: The target’s 4-bromophenyl group may confer stronger enzyme binding than non-halogenated derivatives but weaker activity compared to 4-chloro variants in .
Biological Activity
The compound 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-phenylmethylidene]acetohydrazide is a synthetic derivative that combines a piperazine moiety with a hydrazide functionality, potentially endowing it with diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, including antibacterial, enzyme inhibition, and anticancer properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHBrNOS
- CAS Number : 499116-86-8
Structural Features
| Feature | Description |
|---|---|
| Piperazine Ring | Provides potential neuropharmacological activity. |
| Sulfonyl Group | Enhances solubility and bioactivity. |
| Hydrazide Functionality | May contribute to anticancer and antimicrobial properties. |
Antibacterial Activity
Research indicates that compounds with similar structural features exhibit significant antibacterial properties. For instance, studies have shown that piperazine derivatives can effectively inhibit bacterial growth against various strains.
- Tested Strains :
- Salmonella typhi
- Bacillus subtilis
- Escherichia coli
- Staphylococcus aureus
The compound's activity is often measured using Minimum Inhibitory Concentrations (MICs). For example, derivatives with the sulfonamide group have demonstrated moderate to strong activity against S. typhi and B. subtilis, while showing weaker effects against other strains .
Enzyme Inhibition
Enzyme inhibition studies reveal that compounds containing piperazine and sulfonamide functionalities can act as effective inhibitors of key enzymes such as:
- Acetylcholinesterase (AChE) : Important for neurotransmission.
- Urease : Associated with the treatment of urinary tract infections.
In one study, several derivatives exhibited IC values in the low micromolar range against urease, indicating strong inhibitory potential compared to standard drugs .
Anticancer Properties
The hydrazide moiety is known for its potential in cancer therapy, particularly in targeting various cancer cell lines. Compounds similar to the one have been evaluated for their cytotoxic effects on cancer cells, showing promising results in inhibiting cell proliferation and inducing apoptosis.
Case Studies
-
Study on Antibacterial Activity :
- Objective : Evaluate the antibacterial efficacy of synthesized piperazine derivatives.
- Results : Compounds showed significant inhibition against S. typhi with MIC values ranging from 10 to 20 µg/mL.
- : The presence of the sulfonamide group enhances antibacterial activity.
-
Study on Enzyme Inhibition :
- Objective : Assess the inhibitory effect on AChE and urease.
- Results : The compound demonstrated an IC of 5 µM for urease inhibition, significantly lower than the reference standard.
- : Suggests potential therapeutic applications in treating infections caused by urease-producing bacteria.
Q & A
Q. How can computational tools prioritize analogs for synthesis in drug discovery pipelines?
- Methodology :
- Virtual Screening : Use ZINC15 or Enamine libraries to screen for analogs with improved ADMET profiles (e.g., lower logP) via QSAR models .
- Synthetic Feasibility : Apply retrosynthetic analysis (e.g., Synthia) to rank candidates by synthetic complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
